1-Bromo-2,3-dimethylbut-2-ene

Allylic Bromination Thermodynamic Product Isomer Stability

1-Bromo-2,3-dimethylbut-2-ene (CAS 5072-70-8) is a monobrominated alkene with the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol. It is characterized by a bromine atom attached to a primary allylic carbon, adjacent to a tetrasubstituted double bond.

Molecular Formula C6H11B
Molecular Weight 163.06 g/mol
CAS No. 5072-70-8
Cat. No. B1279173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3-dimethylbut-2-ene
CAS5072-70-8
Molecular FormulaC6H11B
Molecular Weight163.06 g/mol
Structural Identifiers
SMILESCC(=C(C)CBr)C
InChIInChI=1S/C6H11Br/c1-5(2)6(3)4-7/h4H2,1-3H3
InChIKeyFOJZHDBSZUMAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3-dimethylbut-2-ene (CAS 5072-70-8): A Specialized Allylic Bromide for Organic Synthesis


1-Bromo-2,3-dimethylbut-2-ene (CAS 5072-70-8) is a monobrominated alkene with the molecular formula C₆H₁₁Br and a molecular weight of 163.06 g/mol . It is characterized by a bromine atom attached to a primary allylic carbon, adjacent to a tetrasubstituted double bond . This compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex natural products like (+)-virantmycin . Its physical properties include a boiling point of 153.0 ± 9.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ .

Why 1-Bromo-2,3-dimethylbut-2-ene Cannot Be Replaced by Generic Allylic Bromides


Generic substitution of 1-bromo-2,3-dimethylbut-2-ene with other allylic bromides is scientifically unsound due to its unique thermodynamic stability, distinct physical properties, and specific reactivity profile. This compound is the thermodynamic product in allylic bromination reactions, exhibiting greater stability than its isomer 3-bromo-2,3-dimethylbut-1-ene [1]. Its boiling point, hydrophobicity (LogP), and steric environment around the reactive allylic bromide differ significantly from saturated alkyl bromides like 2-bromo-2,3-dimethylbutane, leading to divergent reactivity and separation characteristics [2]. These differences critically impact reaction outcomes, purification processes, and the success of multi-step syntheses, as demonstrated in the total synthesis of (+)-virantmycin .

Quantitative Evidence Guide: Differentiating 1-Bromo-2,3-dimethylbut-2-ene from Its Analogs


Thermodynamic Stability: 1-Bromo-2,3-dimethylbut-2-ene vs. 3-Bromo-2,3-dimethylbut-1-ene

In allylic bromination reactions, 1-bromo-2,3-dimethylbut-2-ene is the thermodynamically favored product over its isomer 3-bromo-2,3-dimethylbut-1-ene [1]. This stability advantage dictates product distribution and is crucial for synthetic planning where a single isomer is desired.

Allylic Bromination Thermodynamic Product Isomer Stability

Physical Property Differentiation: Boiling Point of 1-Bromo-2,3-dimethylbut-2-ene vs. 2-Bromo-2,3-dimethylbutane

The boiling point of 1-bromo-2,3-dimethylbut-2-ene (153.0 ± 9.0 °C) is significantly higher than that of its saturated analog 2-bromo-2,3-dimethylbutane (125.7 ± 8.0 °C) [1]. This difference arises from the presence of the alkene π-system, which enhances intermolecular interactions, and is critical for purification by distillation.

Physical Properties Boiling Point Separation

Hydrophobicity and Partitioning: LogP Comparison of 1-Bromo-2,3-dimethylbut-2-ene and Analogs

1-Bromo-2,3-dimethylbut-2-ene exhibits an ACD/LogP of 3.42 , whereas the XLogP3-AA of its isomer 3-bromo-2,3-dimethylbut-1-ene is 2.8 [1], and 2-bromo-2,3-dimethylbutane has a LogP of 2.8159 . This higher LogP value for the target compound indicates significantly greater hydrophobicity, which directly impacts chromatographic retention and solvent partitioning during workup.

LogP Hydrophobicity Chromatography

Reactivity in SN2 Reactions: Steric Environment of 1-Bromo-2,3-dimethylbut-2-ene

As a primary allylic bromide, 1-bromo-2,3-dimethylbut-2-ene possesses a sterically accessible electrophilic carbon, making it highly reactive in bimolecular nucleophilic substitution (SN2) reactions . In contrast, tertiary alkyl bromides like 2-bromo-2,3-dimethylbutane are essentially inert toward SN2 due to severe steric hindrance at the reaction center . This fundamental difference dictates the types of nucleophiles that can be successfully employed and the overall reaction pathway.

SN2 Reactivity Steric Hindrance Allylic Substitution

Validated Synthetic Utility: Total Synthesis of (+)-Virantmycin

1-Bromo-2,3-dimethylbut-2-ene is a key reagent in the total synthesis of the antiviral agent (+)-virantmycin . This specific application demonstrates the compound's unique utility in constructing complex molecular architectures, where its particular substitution pattern is essential for the successful execution of the synthetic route.

Natural Product Synthesis Virantmycin Allylic Bromide

Optimal Application Scenarios for 1-Bromo-2,3-dimethylbut-2-ene Based on Quantitative Evidence


Allylic Bromination Studies Requiring Thermodynamic Product

Researchers investigating allylic bromination mechanisms or optimizing reaction conditions for the synthesis of thermodynamically controlled products should select 1-bromo-2,3-dimethylbut-2-ene. Its established role as the more stable isomer [1] ensures that experimental outcomes reflect thermodynamic control, facilitating the study of reaction parameters that govern product distribution.

Syntheses Requiring Separation from Saturated Alkyl Bromide Byproducts

In reactions where 1-bromo-2,3-dimethylbut-2-ene is generated alongside saturated alkyl bromides like 2-bromo-2,3-dimethylbutane, the 27.3 °C difference in their boiling points enables efficient and cost-effective separation via simple distillation. This property is particularly valuable in process chemistry and scale-up operations where chromatographic purification is impractical.

Multi-Step Synthesis of Complex Natural Products and Pharmaceuticals

The documented use of 1-bromo-2,3-dimethylbut-2-ene in the total synthesis of (+)-virantmycin validates its role as a reliable building block for complex molecule construction. Procurement for similar advanced synthetic projects, particularly those targeting antiviral or antibiotic natural products, is strongly justified by this precedence.

Reactions Exploiting Primary Allylic Bromide Reactivity

When a synthetic route demands a primary allylic electrophile for SN2 or related transformations, 1-bromo-2,3-dimethylbut-2-ene offers the desired reactivity profile. Its sterically accessible allylic bromide group allows for efficient coupling with a broad range of nucleophiles, in stark contrast to more sterically hindered or saturated bromides that would require harsher conditions or alternative activation strategies.

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